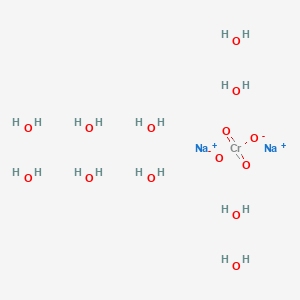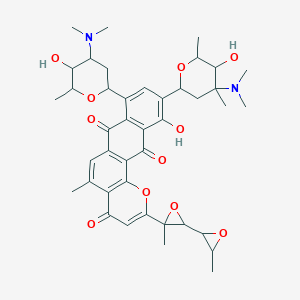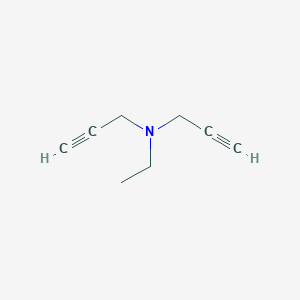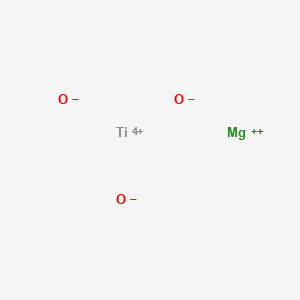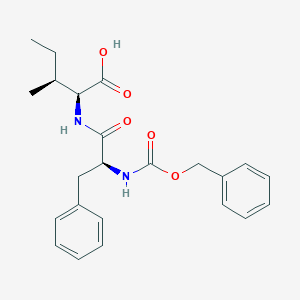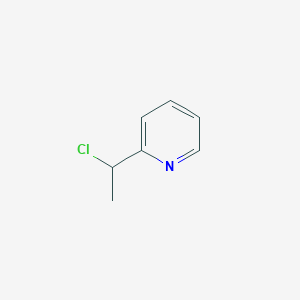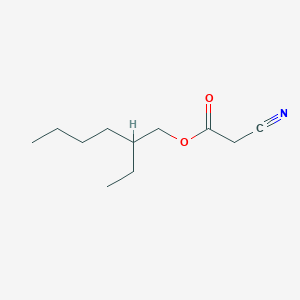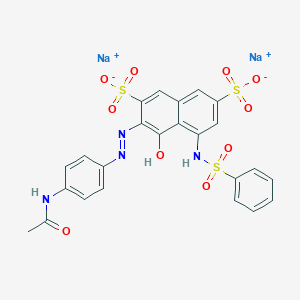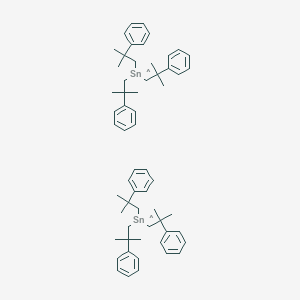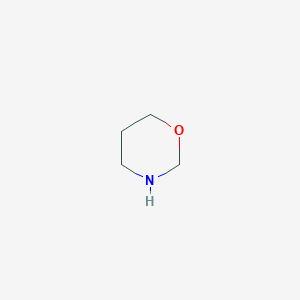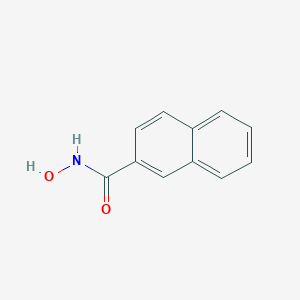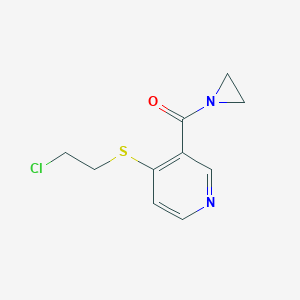
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-, also known as ACNU, is a synthetic compound that belongs to the group of nitrosoureas. It is widely used in scientific research applications due to its potential as an anticancer agent. ACNU has been shown to exhibit remarkable antitumor activity against various types of cancer cells, including brain tumors, lung cancer, and breast cancer.
Wirkmechanismus
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- works by alkylating DNA and inhibiting its replication and repair. This leads to the formation of DNA cross-links, which ultimately result in the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- also induces apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has been shown to have a number of biochemical and physiological effects. It can cause DNA damage and inhibit DNA synthesis and repair, leading to the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- can also induce apoptosis in cancer cells, which helps to prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cells, making it a promising treatment option for various types of cancer. However, Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- also has some limitations. It can be toxic to healthy cells and can cause side effects such as nausea, vomiting, and bone marrow suppression.
Zukünftige Richtungen
There are several future directions for research on Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-. One area of interest is the development of new formulations of Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- treatment. Additionally, researchers are exploring the use of Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- in combination with other anticancer agents to enhance its therapeutic effect.
Synthesemethoden
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- is synthesized through a multistep process that involves the reaction of 2-chloroethylamine hydrochloride, sodium azide, and pyridine-3-carboxylic acid. The resulting product is then treated with thionyl chloride to form the final compound, Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit DNA synthesis and repair, leading to the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has also been shown to enhance the effect of radiation therapy, making it a promising treatment option for various types of cancer.
Eigenschaften
CAS-Nummer |
13096-21-4 |
|---|---|
Produktname |
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- |
Molekularformel |
C10H11ClN2OS |
Molekulargewicht |
242.73 g/mol |
IUPAC-Name |
aziridin-1-yl-[4-(2-chloroethylsulfanyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C10H11ClN2OS/c11-2-6-15-9-1-3-12-7-8(9)10(14)13-4-5-13/h1,3,7H,2,4-6H2 |
InChI-Schlüssel |
VPHMDSGUBQGOEI-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C2=C(C=CN=C2)SCCCl |
Kanonische SMILES |
C1CN1C(=O)C2=C(C=CN=C2)SCCCl |
Andere CAS-Nummern |
13096-21-4 |
Synonyme |
3-(1-Aziridinylcarbonyl)-4-(2-chloroethylthio)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



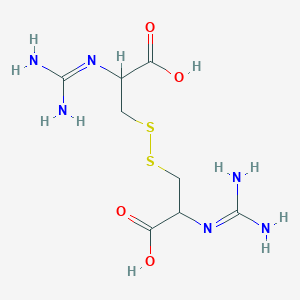
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
